

Hexanitroethane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexanitroethane**

Cat. No.: **B13788336**

[Get Quote](#)

An In-depth Examination of the Synthesis, Properties, and Applications of a High-Energy Oxidizer

Hexanitroethane (HNE), with the chemical formula $C_2N_6O_{12}$ or $(O_2N)_3C-C(NO_2)_3$, is a powerful, solid, high-energy oxidizer. First synthesized by Wilhelm Will in 1914, it has garnered interest among researchers for its potential applications in propellants and explosives. This technical guide provides a detailed overview of its synthesis, physicochemical properties, and safety characteristics, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Explosive Properties

Hexanitroethane is a colorless, crystalline solid. It is characterized by a high density and a significant positive heat of formation, indicating its high-energy nature. The material is soluble in organic solvents like alcohol, ether, and benzene but is insoluble in water. Its thermal decomposition begins at approximately 60°C and can lead to an explosion at temperatures exceeding 140°C.

For a clear comparison, the key quantitative data for **hexanitroethane** are summarized in the table below.

Property	Value
Physical Properties	
Melting Point	~150 °C (with decomposition)
Theoretical Density	2.25 g/cm ³
Pressed Pellet Density	1.88 g/cm ³
Vapor Pressure	0.5 mm Hg at 25°C
Thermochemical Properties	
Heat of Formation (ΔH _f)	+28 kcal/mole
Explosive Properties	
Lead Block Test	245 cc/10g
Mechanical Sensitivity	Less sensitive than Picric Acid

Synthesis of Hexanitroethane

Several synthetic routes to **hexanitroethane** have been developed since its initial discovery. The primary methods involve the nitration of precursor compounds. Below are detailed experimental protocols for the most prominent synthesis pathways.

Synthesis from Furfural (via Mucobromic Acid)

A practicable method for industrial-scale synthesis begins with furfural. This process involves the oxidative ring-opening of furfural to mucobromic acid, which is then converted to the dipotassium salt of 2,3,3-trinitropropanal. The final step is the nitration of this salt to yield **hexanitroethane**.

Experimental Protocol:

- Preparation of the Dipotassium Salt of Trinitropropionaldehyde from Mucobromic Acid:
 - Dissolve 1060 g of potassium nitrite (93% purity) in a mixture of 1220 mL of 95% ethanol and 1825 mL of water.

- In a separate container, dissolve 630 g of mucobromic acid in 2750 mL of 95% ethanol.
- Add the mucobromic acid solution to the potassium nitrite solution. The initial temperature of 0-5°C will gradually rise to about 25°C over a two-hour stirring period.
- Filter the resulting bright orange salt and wash it successively with 1 liter of 70% ethanol, 2 liters of 95% ethanol, and finally 2 liters of methylene chloride.
- After drying on the filter, an approximate yield of 466 g of the dipotassium salt of trinitropropionaldehyde is obtained.[1]

- Nitration to **Hexanitroethane**:
- Suspend the dried dipotassium salt of trinitropropionaldehyde in a suitable solvent such as methylene chloride or chloroform.
- Cool the suspension to a temperature substantially below room temperature.
- Add a nitrating mixture, which can be nitric acid, fuming nitric acid, or a combination of nitric and sulfuric acids (including fuming variants), to the cooled suspension. It is crucial to maintain the low temperature during the addition.
- After the nitration reaction is substantially complete, the **hexanitroethane** is recovered from the mixture.[1]

Synthesis from Bromopicrin

This method involves the coupling of bromopicrin in the presence of a base and potassium nitrite to form dipotassium tetranitroethane, which is subsequently nitrated. This route is known to be hazardous due to the shock-sensitive nature of the intermediate.

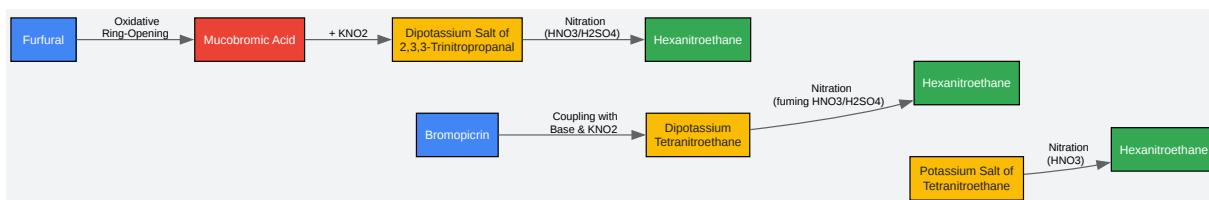
Experimental Protocol:

- Synthesis of Dipotassium Tetranitroethane:
 - This intermediate is formed by the coupling of bromopicrin with a base and potassium nitrite. Detailed procedural steps for this reaction are not well-documented in readily available literature due to its hazardous nature.

- Nitration to **Hexanitroethane**:

- The dipotassium tetranitroethane is nitrated using a mixture of white fuming nitric acid and concentrated sulfuric acid to yield **hexanitroethane**.

Original Synthesis by Wilhelm Will (1914)


The first reported synthesis of **hexanitroethane** involved the direct nitration of the potassium salt of tetranitroethane.

Reaction: $\text{C}_2(\text{NO}_2)_4\text{K}_2 + 4 \text{ HNO}_3 \rightarrow \text{C}_2(\text{NO}_2)_6 + 2 \text{ KNO}_3 + 2 \text{ H}_2\text{O}$ [2]

A detailed, step-by-step experimental protocol from Will's original 1914 publication is not readily available in modern databases.

Synthesis Workflow

The following diagram illustrates the logical flow of the primary synthesis routes for **hexanitroethane**, starting from common precursors.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to **Hexanitroethane**.

Safety and Handling

Hexanitroethane is a high-energy material and should be handled with appropriate care. Its sensitivity to mechanical stimuli is reported to be less than that of picric acid. However, the

synthesis intermediates, particularly dry dipotassium tetrinitroethane, are known to be extremely sensitive to shock and friction. Appropriate personal protective equipment and safety protocols should be strictly followed when handling **hexanitroethane** and its precursors. The thermal stability should also be considered, as decomposition can become explosive at elevated temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d-nb.info [d-nb.info]
- 2. utec-corp.com [utec-corp.com]
- To cite this document: BenchChem. [Hexanitroethane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13788336#hexanitroethane-synthesis-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com